molecular formula C16H11ClN2 B2709005 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile CAS No. 866042-63-9

2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile

Cat. No.: B2709005
CAS No.: 866042-63-9
M. Wt: 266.73
InChI Key: IIPIOEGHWBDCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile” is a chemical compound with the molecular formula C16H11ClN2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile is part of a broader group of chemical compounds with significant applications in chemical synthesis and reactivity studies. For instance, the study by Katritzky et al. (1995) demonstrates the transformation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, into various derivatives, showcasing the versatility of such compounds in synthetic chemistry (Katritzky et al., 1995).

Spectroscopic Studies and Molecular Interactions

The compound's indole derivatives have been studied for their interaction with solvents, as explored by Popoola (2018). This research highlights the role of solvent polarity in these interactions, which is crucial for understanding the compound's behavior in different environments (Popoola, 2018).

Nucleophilic Reactivities

The compound belongs to a family of chemicals whose nucleophilic reactivities have been extensively investigated. For example, Lakhdar et al. (2006) studied the kinetics of coupling indole and its derivatives with benzhydryl cations, providing insights into the nucleophilic properties of such compounds (Lakhdar et al., 2006).

Photodecomposition Studies

The photodecomposition of related compounds like chlorothalonil in benzene has been studied by Khan and Akhtar (1983), which can be relevant for understanding the photostability and decomposition pathways of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile (Khan & Akhtar, 1983).

Crystal Structure Analysis

The study of crystal structures of similar compounds, like the one conducted by Noland et al. (2019), provides valuable information on the molecular and crystallographic properties that could be analogous to 2-chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile (Noland et al., 2019).

Electrosynthesis Research

Electrosynthesis processes involving related compounds have been investigated, such as in the study by Batanero et al. (2002), which might offer insights into the electrochemical behavior of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile (Batanero et al., 2002).

Future Directions

Indole derivatives, including “2-chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Their synthesis and study will continue to be a significant area of research in the future.

Properties

IUPAC Name

2-chloro-6-(3-methylindol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIOEGHWBDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.